

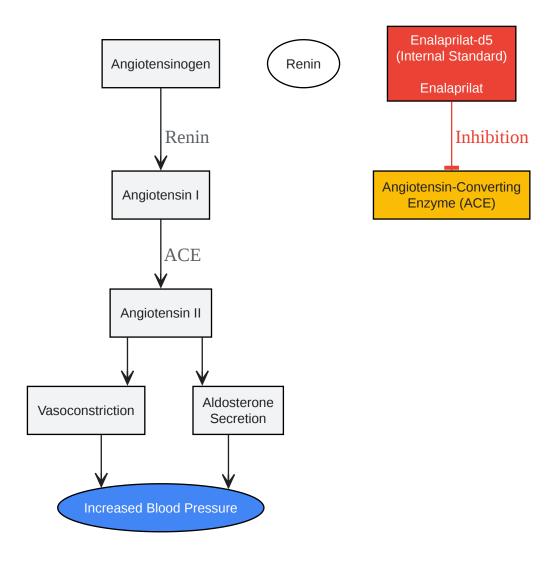
Application Note: Therapeutic Drug Monitoring of Enalapril Using Enalaprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Enalaprilat D5			
Cat. No.:	B10799935	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction


Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for the therapeutic effect.[3][4][5] Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby leading to vasodilation and a reduction in blood pressure. Therapeutic drug monitoring (TDM) of enalapril and enalaprilat is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects, particularly in specific patient populations such as those with renal impairment. This application note provides a detailed protocol for the simultaneous quantification of enalapril and enalaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Enalaprilat-d5 as an internal standard.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalaprilat exerts its antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II. The reduction in angiotensin II levels leads to

decreased vasoconstriction, reduced aldosterone secretion, and consequently, lower blood pressure.

Click to download full resolution via product page

Figure 1: Enalaprilat's inhibition of ACE in the RAAS pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of enalapril and enalaprilat in human plasma. The use of a deuterated internal standard like Enalaprilat-d5 is crucial for correcting analytical variability.

Table 1: LC-MS/MS Method Parameters for Enalapril and Enalaprilat Quantification

Parameter	Method 1	Method 2	Method 3
Internal Standard	Enalapril-d5, Enalaprilat-d5	Tolbutamide	Enalaprilat-d5
Sample Volume	Not Specified	300 μL	50 μL
Extraction Method	Solid Phase Extraction	Protein Precipitation	Protein Precipitation
Chromatographic Column	Zorbax Eclipse C18 (150 x 4.6 mm, 5 μm)	Phenomenex Kinetex C18 (50 x 3 mm, 5 μm)	Restek Ultra II Biphenyl
Mobile Phase	Acetonitrile: 0.1% Formic Acid (65:35, v/v)	Gradient of 0.1% Formic Acid in Methanol and Water	Gradient Elution
Flow Rate	0.800 mL/min	0.5 mL/min	300 μL/min
Run Time	3.50 min	3.0 min	Not Specified
Ionization Mode	Positive ESI	Positive ESI	Positive ESI

Table 2: Mass Spectrometry Transitions for Analyte Quantification

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Enalapril	377.10	234.0	
Enalapril-d5	382.10	239.20	
Enalaprilat	349.0	206.0	
Enalaprilat-d5	354.20	211.20	
Enalapril	377.2	234.2	
Enalaprilat	349.1	206.1	_
Enalaprilat-d5	354.1	211.0	_
	·	·	·

Table 3: Method Validation Parameters

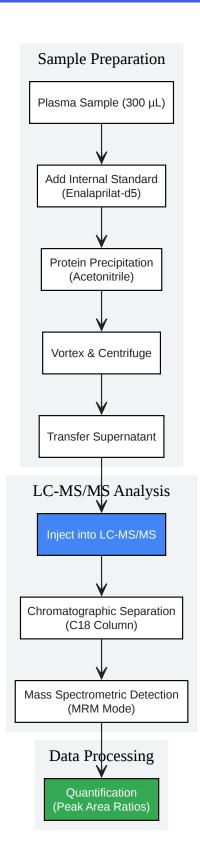
Parameter	Enalapril	Enalaprilat	Reference
Linearity Range (ng/mL)	0.502 - 160.2	0.506 - 161.5	
1 - 500	1 - 500		
1.56 - 400	1.56 - 400	_	
1.0 - 200.0	1.0 - 200.0		
LLOQ (ng/mL)	0.502	0.506	_
1	1	_	-
1.56	1.56		
Mean Recovery (%)	91.21	90.85	-
>84	>84		-
Precision (%CV)	1.72 - 5.06	1.29 - 3.87	_
<5	<5		

Experimental Protocols

This section details a standard protocol for the quantification of enalapril and enalaprilat in human plasma using LC-MS/MS with Enalaprilat-d5 as an internal standard. This protocol is a synthesis of methodologies presented in the cited literature.

Materials and Reagents

- Enalapril Maleate reference standard
- Enalaprilat reference standard
- Enalaprilat-d5 (Internal Standard)
- HPLC-grade Methanol
- HPLC-grade Acetonitrile


- Formic Acid (AR grade)
- · Milli-Q water
- Drug-free human plasma (with EDTA as anticoagulant)

Equipment

- Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- Analytical balance
- Vortex mixer
- Centrifuge
- · Autosampler vials

Experimental Workflow

Click to download full resolution via product page

Figure 2: Workflow for enalapril and enalaprilat analysis.

Detailed Procedure

- 1. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve enalapril maleate and enalaprilat in methanol to obtain a concentration of 1 mg/mL. The internal standard, Enalaprilat-d5, should also be prepared in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the enalapril and enalaprilat stock solutions with a 50:50 (v/v) mixture of methanol and water to create working standards for calibration curves and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the Enalaprilat-d5 stock solution with acetonitrile to a final concentration of, for example, 1 μg/mL.
- 2. Preparation of Calibration Standards and Quality Control Samples
- Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from approximately 1 to 500 ng/mL.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- 3. Sample Preparation (Protein Precipitation)
- To 300 μL of plasma sample (calibration standard, QC, or unknown), add 900 μL of ice-cold acetonitrile containing the internal standard (Enalaprilat-d5).
- Vortex the mixture for 10 minutes.
- Centrifuge at 10,000 rpm for 15 minutes to precipitate plasma proteins.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis
- Liquid Chromatography:
 - Inject an aliquot (e.g., 10 μL) of the prepared sample onto a C18 analytical column.

- Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and
 0.1% formic acid in methanol at a flow rate of 0.5 mL/min.
- Mass Spectrometry:
 - Perform detection using a tandem mass spectrometer with an electrospray ionization source in the positive ion mode.
 - Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor to product ion transitions for enalapril, enalaprilat, and Enalaprilat-d5 as listed in Table 2.

5. Data Analysis

- Quantify enalapril and enalaprilat in the unknown samples by calculating the peak area ratios
 of the analytes to the internal standard (Enalaprilat-d5).
- Determine the concentrations from the calibration curve constructed using the peak area ratios of the calibration standards.

Conclusion

This application note provides a comprehensive framework for the therapeutic drug monitoring of enalapril and its active metabolite, enalaprilat, using a robust and sensitive LC-MS/MS method with Enalaprilat-d5 as the internal standard. The detailed protocol and summarized quantitative data offer a valuable resource for researchers and clinicians in optimizing enalapril therapy. The use of a deuterated internal standard is critical for achieving accurate and precise quantification in complex biological matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENALAPRIL oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Note: Therapeutic Drug Monitoring of Enalapril Using Enalaprilat-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799935#enalaprilat-d5-for-therapeutic-drug-monitoring-of-enalapril]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com